Dpdpe tfa

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de DPDPE TFA implica la formación de un péptido cíclico mediante la incorporación de residuos de D-penicilamina en las posiciones 2 y 5, que forman un puente disulfuro. La ruta sintética general incluye:

Síntesis de Péptidos: La cadena peptídica lineal se sintetiza mediante técnicas de síntesis de péptidos en fase sólida (SPPS).

Ciclización: El péptido lineal se cicliza formando un enlace disulfuro entre los residuos de D-penicilamina.

Purificación: El péptido cíclico se purifica mediante cromatografía líquida de alta resolución (HPLC).

Formación de Trifluoroacetato: El péptido se trata con ácido trifluoroacético para formar la sal trifluoroacetato.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica sintetizadores de péptidos automatizados para SPPS, reactores de ciclización a gran escala y sistemas HPLC industriales para la purificación. El producto final se obtiene como una sal trifluoroacetato para mejorar su estabilidad y solubilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

DPDPE TFA experimenta diversas reacciones químicas, incluyendo:

Oxidación: El enlace disulfuro en el péptido cíclico puede oxidarse para formar sulfoxidos o sulfonas.

Reducción: El enlace disulfuro puede reducirse a grupos tiol libres utilizando agentes reductores como el ditiotreitol (DTT).

Sustitución: El péptido puede experimentar reacciones de sustitución en las cadenas laterales de los aminoácidos.

Reactivos y Condiciones Comunes

Oxidación: Se puede utilizar peróxido de hidrógeno o ácido m-cloroperbenzoico (m-CPBA) en condiciones suaves.

Reducción: El ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) son agentes reductores comúnmente utilizados.

Sustitución: Diversos reactivos dependiendo de la cadena lateral específica del aminoácido que se dirige.

Principales Productos Formados

Oxidación: Sulfoxidos y sulfonas.

Reducción: Grupos tiol libres.

Sustitución: Péptidos modificados con cadenas laterales alteradas.

Aplicaciones Científicas De Investigación

DPDPE TFA se utiliza ampliamente en la investigación científica debido a su actividad agonista selectiva en el receptor delta-opioide. Algunas aplicaciones clave incluyen:

Química: Estudiar las relaciones estructura-actividad de los péptidos opioides.

Biología: Investigar el papel de los receptores delta-opioides en la modulación del dolor y otros procesos fisiológicos.

Medicina: Explorar posibles aplicaciones terapéuticas para el manejo del dolor y la neuroprotección.

Industria: Utilizado en el desarrollo de nuevos fármacos analgésicos y moduladores de los receptores opioides

Mecanismo De Acción

DPDPE TFA ejerce sus efectos al unirse selectivamente y activar los receptores delta-opioides. Esta activación conduce a la inhibición de la adenilato ciclasa, reduciendo la producción de AMP cíclico (AMPc). Los efectos posteriores incluyen la modulación de los canales iónicos, lo que lleva a una disminución de la excitabilidad neuronal y una reducción de la percepción del dolor. Los objetivos moleculares y las vías involucradas incluyen la señalización del receptor acoplado a proteína G y la inhibición de la liberación de neurotransmisores .

Comparación Con Compuestos Similares

Compuestos Similares

[D-Ala2, D-Leu5]-encefalina (DADLE): Otro agonista del receptor delta-opioide con propiedades antinociceptivas similares.

[D-Ala2, N-MePhe4, Gly-ol]-encefalina (DAMGO): Un agonista selectivo del receptor mu-opioide utilizado para la comparación en estudios de receptores.

[D-Pen2, L-Pen5]-encefalina (DPLPE): Un análogo estructural con diferente estereoquímica en la posición 5.

Singularidad

DPDPE TFA es único debido a su alta selectividad para el receptor delta-opioide y sus potentes efectos antinociceptivos. Su estructura cíclica con un puente disulfuro proporciona una mayor estabilidad y afinidad de unión al receptor en comparación con los péptidos lineales .

Propiedades

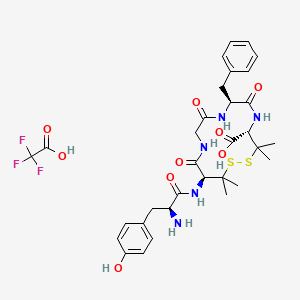

IUPAC Name |

(4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39N5O7S2.C2HF3O2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29;3-2(4,5)1(6)7/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42);(H,6,7)/t20-,21-,23-,24-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVILUYVBUMMRG-JZHXPYGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40F3N5O9S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

759.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2727989.png)

![Tert-butyl (4aR,8aS)-3-oxo-6-[4-[(prop-2-enoylamino)methyl]benzoyl]-4,4a,5,7,8,8a-hexahydro-2H-pyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B2727992.png)

![1-(2-Chlorophenyl)-3-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}urea](/img/structure/B2727995.png)

![tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate](/img/structure/B2727996.png)

![tert-butylN-[1-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate](/img/structure/B2727999.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2728008.png)